molecular formula C8H12F2O2 B2480130 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde CAS No. 2110028-13-0

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Cat. No.: B2480130
CAS No.: 2110028-13-0
M. Wt: 178.179
InChI Key: XNGZNOIVHBCZQN-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde ( 2110028-13-0) is a high-value chemical building block supplied with a typical purity of 95% . This compound, with a molecular formula of C 8 H 12 F 2 O 2 and a molecular weight of 178.18 g/mol, features a unique structure that integrates a formyl group and a methoxy group at the same carbon center, alongside two fluorine atoms at the 4-position of the cyclohexane ring . Its molecular structure is defined by the SMILES notation COC1(CCC(CC1)(F)F)C=O and the InChIKey XNGZNOIVHBCZQN-UHFFFAOYSA-N . The strategic incorporation of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making this aldehyde a versatile precursor in medicinal chemistry and agrochemical research. It is particularly valuable for synthesizing more complex structures via reactions at the aldehyde group, such as condensations and reductions. The calculated properties, including an XLogP3 of 1.3 and a Topological Polar Surface Area of 26.3 Ų, provide researchers with key insights for predicting the compound's behavior in biological and chemical systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-12-7(6-11)2-4-8(9,10)5-3-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGZNOIVHBCZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the fluorination of a cyclohexane derivative, followed by methoxylation and oxidation to form the aldehyde . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic distribution within the molecule .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Key Features Potential Applications
4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde C₈H₁₁F₂O₂ 4,4-difluoro, 1-methoxy, carbaldehyde Polar methoxy, electrophilic aldehyde Pharmaceutical intermediates
4,4-Difluoro-1-methylcyclohexane-1-carbaldehyde C₈H₁₂F₂O 4,4-difluoro, 1-methyl, carbaldehyde Hydrophobic methyl, reduced polarity Organic synthesis
4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde C₉H₁₂O₃ 4,4-dimethyl, 2,6-dioxo, carbaldehyde Two ketones, high polarity, rigid structure Specialty chemicals
4,4-Difluoro-1-methoxycyclohexane-1-carboxylic acid C₈H₁₁F₂O₃ 4,4-difluoro, 1-methoxy, carboxylic acid Acidic proton, hydrogen-bonding capability Drug development, agrochemicals

Detailed Comparisons

4,4-Difluoro-1-methylcyclohexane-1-carbaldehyde (CID 134421130)

  • Structural Differences : Replaces the methoxy group with a methyl (-CH₃) at position 1.
  • Impact on Properties: Polarity: The methyl group reduces polarity compared to methoxy, decreasing water solubility. Applications: Likely used in hydrophobic intermediates or cross-coupling reactions .

4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde (CAS 16690-03-2)

  • Structural Differences : Features 4,4-dimethyl and 2,6-dioxo (ketone) groups instead of fluorine and methoxy.
  • Impact on Properties :
    • Polarity : Ketones increase polarity and rigidity, enhancing crystalline stability.
    • Reactivity : The electron-withdrawing ketones may deactivate the aldehyde toward nucleophiles.
    • Safety : GHS data highlights handling precautions (e.g., inhalation risks), suggesting higher toxicity than fluorinated analogs .

4,4-Difluoro-1-methoxycyclohexane-1-carboxylic Acid

  • Structural Differences : Substitutes the aldehyde (-CHO) with a carboxylic acid (-COOH).
  • Impact on Properties :
    • Acidity : The carboxylic acid (pKa ~4-5) enables salt formation, useful in drug formulation.
    • Solubility : Improved aqueous solubility due to hydrogen-bonding capacity.
    • Applications : Versatile in peptide synthesis or metal-organic frameworks (MOFs) .

Electronic and Conformational Effects

  • Fluorine vs. Methyl/Dioxo :
    • Fluorine’s electronegativity increases ring stability and may lower boiling points compared to dimethyl/dioxo analogs.
    • Dioxo groups introduce steric hindrance and planar rigidity, unlike fluorine’s minimal steric impact .
  • Methoxy vs. Carboxylic Acid :
    • Methoxy’s electron-donating nature contrasts with the electron-withdrawing carboxylic acid, altering electronic environments for downstream reactions .

Biological Activity

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde, with the CAS number 2110028-13-0, is a compound of interest in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclohexane ring substituted with two fluorine atoms and a methoxy group, along with an aldehyde functional group. This configuration suggests potential reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating them. This interaction can modulate metabolic pathways important for cellular function.
  • Receptor Binding : The presence of fluorine atoms can enhance lipophilicity, allowing the compound to cross cell membranes more effectively and bind to receptors involved in various signaling pathways.
  • Oxidative Stress Modulation : The aldehyde group may play a role in redox reactions, influencing oxidative stress levels within cells.

Anticancer Activity

A study investigating the anticancer properties of fluorinated compounds highlighted that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction mediated by increased reactive oxygen species (ROS) production.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via ROS
HeLa (Cervical)10.5Cell cycle arrest and apoptosis
A549 (Lung)12.3Inhibition of mitochondrial function

Antimicrobial Properties

Another research focused on the antimicrobial efficacy of various aldehydes found that this compound showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study suggested that the compound disrupts bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructure FeaturesBiological Activity
4-Methoxycyclohexane-1-carbaldehydeMethoxy group onlyModerate anticancer activity
2,2-DifluoroacetaldehydeDifluoro groupStronger cytotoxicity
3-FluorobenzaldehydeFluorine on aromatic ringAntimicrobial properties

Q & A

Q. Validation :

  • Compare yields under varied conditions via DOE (Design of Experiments) and validate with kinetic studies .

Advanced: What are its potential applications in drug discovery?

Answer:

  • Building Block : The aldehyde group enables synthesis of:
    • Schiff Bases : For antimicrobial or anticancer agent development .
    • Heterocycles : Pyrazoles or imidazoles via condensation with hydrazines or amines .
  • Fluorine Utility : Enhances metabolic stability and bioavailability in lead compounds .

Q. Example Protocol :

  • Synthesis of Antifungal Agents : React with thiosemicarbazide to form thiosemicarbazones; test against Candida albicans .

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